tert-Butyl (2-ethyl-6-methoxyphenyl)carbamate

Catalog No.
S14286441
CAS No.
398136-31-7
M.F
C14H21NO3
M. Wt
251.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl (2-ethyl-6-methoxyphenyl)carbamate

CAS Number

398136-31-7

Product Name

tert-Butyl (2-ethyl-6-methoxyphenyl)carbamate

IUPAC Name

tert-butyl N-(2-ethyl-6-methoxyphenyl)carbamate

Molecular Formula

C14H21NO3

Molecular Weight

251.32 g/mol

InChI

InChI=1S/C14H21NO3/c1-6-10-8-7-9-11(17-5)12(10)15-13(16)18-14(2,3)4/h7-9H,6H2,1-5H3,(H,15,16)

InChI Key

NRHDXCRMFGMRLH-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)OC)NC(=O)OC(C)(C)C

tert-Butyl (2-ethyl-6-methoxyphenyl)carbamate is an organic compound characterized by the presence of a tert-butyl carbamate group attached to a phenyl ring that has both ethyl and methoxy substituents. Its molecular formula is C13H19NO3C_{13}H_{19}NO_3 and it has a molecular weight of approximately 239.30 g/mol. This compound is notable for its stability and versatility in various

  • Substitution Reactions: The amino group can engage in nucleophilic substitution, allowing for the introduction of various substituents.
  • Deprotection Reactions: The tert-butyl carbamate moiety can be removed under acidic conditions, typically using trifluoroacetic acid or hydrochloric acid, which regenerates the corresponding amine.

These reactions are crucial for modifying the compound to create derivatives with specific properties or functionalities.

The biological activity of tert-butyl (2-ethyl-6-methoxyphenyl)carbamate is linked to its role as a precursor in the synthesis of biologically active compounds. It has been studied for its potential interactions with various enzymes and proteins, particularly those involved in metabolic pathways. The compound can serve as a scaffold for the development of inhibitors targeting specific biological processes, such as enzyme inhibition related to inflammation and cancer.

The synthesis of tert-butyl (2-ethyl-6-methoxyphenyl)carbamate typically involves the reaction of 2-ethyl-6-methoxyaniline with tert-butyl chloroformate. The general procedure includes:

  • Reagents:
    • 2-Ethyl-6-methoxyaniline
    • Tert-butyl chloroformate
    • A base such as triethylamine to neutralize hydrochloric acid produced during the reaction.
  • Conditions:
    • The reaction is generally performed at room temperature under an inert atmosphere to minimize side reactions.
  • Purification:
    • After completion, the product is purified using standard techniques such as recrystallization or chromatography.

tert-Butyl (2-ethyl-6-methoxyphenyl)carbamate finds applications in various fields:

  • Organic Synthesis: It is widely used as a protecting group for amines during multi-step synthetic processes, allowing selective reactions without affecting the protected amine.
  • Pharmaceutical Industry: This compound serves as an intermediate in the synthesis of active pharmaceutical ingredients, particularly those targeting neurological and inflammatory diseases.
  • Research: In academic settings, it aids in the development of new compounds with potential therapeutic effects.

Studies on the interactions of tert-butyl (2-ethyl-6-methoxyphenyl)carbamate with biological molecules have shown its capability to form hydrogen bonds and hydrophobic interactions with proteins and enzymes. These interactions are essential for understanding its mechanism of action and potential therapeutic applications. Research continues to explore its efficacy as an inhibitor for specific targets, contributing to drug design efforts.

Several compounds share structural similarities with tert-butyl (2-ethyl-6-methoxyphenyl)carbamate. Here are some notable examples:

Compound NameCAS NumberKey Features
tert-Butyl (2-amino-6-methoxyphenyl)carbamate954238-84-7Contains an amino group; used in similar protective roles
tert-Butyl (2-methoxyphenyl)carbamate154150-18-2Lacks ethyl substitution; simpler structure
tert-Butyl (6-iodohexyl)carbamate172846-36-5Contains iodine; acts as a leaving group in nucleophilic substitutions
N-(tert-butoxycarbonyl)-2-methoxyaniline398136-31-7Related carbamate structure; commonly used protecting group

Uniqueness

What sets tert-butyl (2-ethyl-6-methoxyphenyl)carbamate apart from these similar compounds is its specific combination of ethyl and methoxy substituents on the phenyl ring, which may influence its reactivity and biological activity differently compared to others. This unique structure allows for tailored modifications during synthetic processes, enhancing its utility in medicinal chemistry and organic synthesis.

XLogP3

3.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

251.15214353 g/mol

Monoisotopic Mass

251.15214353 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-10-2024

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